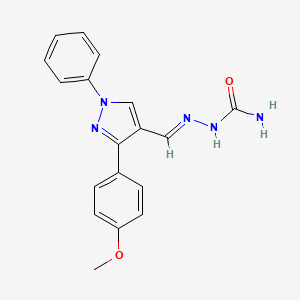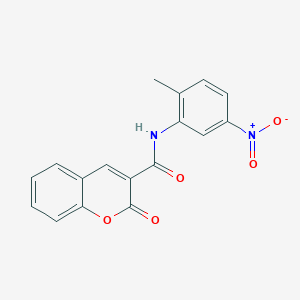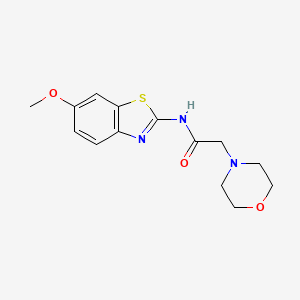![molecular formula C15H15N5S B5535905 5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)
5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to the compound of interest involves multi-step reaction sequences starting from basic heterocyclic scaffolds such as pyrrole. A notable method includes the Fridel-Crafts reaction, hydrazinolysis, and subsequent intramolecular cyclization processes. The synthesis pathways often aim to introduce specific functional groups that confer desired properties on the final compounds (Gotsulya et al., 2018).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed through various analytical techniques, including 1H NMR spectroscopy, elemental analysis, and chromatographic methods. These analyses help establish the presence of specific structural features, such as the triazole ring and substituted phenyl groups, which are crucial for the compound's activity and properties (Gotsulya et al., 2018).
Chemical Reactions and Properties
The reactivity of these triazole derivatives often involves nucleophilic substitution reactions, enabling the introduction of various alkyl or aryl groups. This functional versatility is key to exploring their biological activities and physicochemical properties. The intramolecular interactions and the presence of multiple heteroatoms within the molecule significantly influence its reactivity and binding capabilities (Hotsulia, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, are directly influenced by the molecular structure and substitution patterns on the triazole ring. These properties are essential for determining the compound's suitability for various applications, including drug development and material science (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and redox potential, are pivotal in defining the interactions of these compounds with biological targets or chemical reagents. These properties are influenced by the heterocyclic core and the nature of the substituents, which can be tailored to achieve desired chemical reactivities or biological activities (Hotsulia, 2019).
Scientific Research Applications
Antimicrobial Activity
One of the most prominent applications of 1,2,4-triazole derivatives, including structures similar to the compound , is their antimicrobial activity. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various microorganisms. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that these compounds exhibited good to moderate activity against tested strains. This suggests that derivatives of 1,2,4-triazole, including the compound , may hold potential as antimicrobial agents, offering a pathway for the development of new therapeutic options for treating infections (Bayrak et al., 2009).
Anticorrosive Agents
Another significant application is in the field of corrosion inhibition. Ansari et al. (2014) investigated Schiff's bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds, including structures analogous to the discussed compound, effectively protect mild steel against corrosion, highlighting their potential as anticorrosive agents in industrial applications (Ansari et al., 2014).
Analgesic and Antioxidant Properties
The triazole derivatives are also explored for their analgesic and antioxidant properties. Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety and screened them for in vivo analgesic and in vitro antioxidant activities. This research demonstrates the compound's potential in developing new analgesic and antioxidant medications, indicating a broad spectrum of pharmacological applications (Karrouchi et al., 2016).
Molecular Docking Studies
Molecular docking studies are instrumental in predicting the interaction of triazole derivatives with biological targets. Hotsulia (2019) optimized the synthesis of S-alkylderivatives of 1,2,4-triazole-3-thiol containing pyrrole and indole fragments and performed molecular docking studies. These studies help understand the compound's potential interactions with various enzymes and receptors, paving the way for their application in drug development (Hotsulia, 2019).
properties
IUPAC Name |
3-(4-methylphenyl)-4-[(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-11-5-7-12(8-6-11)14-17-18-15(21)20(14)16-10-13-4-3-9-19(13)2/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSXCOIWZOLMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-4-[(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)


![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)
![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)